7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
Description
Properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWOHKNPRBDADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Methodologies
Alkylation-Oxidation-Coupling Sequence (CN104844585A)
This three-step process emphasizes high yield and purity:
- Alkylation :
- Reactants : 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone and 1-bromo-4-chlorobutane.
- Conditions : DMF/water (35–45°C, 2–3h).
- Intermediate : 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.
- Yield : >95% purity.
Oxidation :
- Reagent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
- Conditions : Tetrahydrofuran (THF), 2–5h.
- Intermediate : 7-(4-Chlorobutoxy)quinolin-2(1H)-one.
Coupling :
Key Data:
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1-Bromo-4-chlorobutane | DMF/H₂O | 35–45 | 95 | >99.5 |
| 2 | DDQ | THF | RT | 90 | 98.5 |
| 3 | Piperazine derivative | DMF/H₂O | 70–90 | 85 | 99.8 |
Piperazine Ring Synthesis Avoidance of Heavy Metals (CN105461703A)
This method avoids palladium catalysts, enhancing cost-efficiency:
- Piperazine Synthesis :
- Coupling :
Advantages:
- Eliminates Pd-catalyzed cross-coupling, reducing metal residues.
- Uses inexpensive reagents (e.g., xylene, Na₂CO₃).
Solid Dispersion Purification (CN112168794A)
Post-synthesis purification ensures tablet-grade purity:
Impurity-Controlled Synthesis (US20190359606A1)
This patent addresses dimer impurity (<0.1%):
- Low-Temperature Coupling :
- Conditions : <45°C during piperazine-quinolinone coupling.
- Solvent Selection :
- Preferred : DMF/water or dioxane.
- Accelerators :
- Additives : NaI/KI (0.5–1.0 equiv).
Critical Parameters:
| Parameter | Optimal Range | Impurity Reduction |
|---|---|---|
| Temperature | <45°C | Dimer <0.05% |
| Solvent Polarity | High (DMF) | Byproducts <0.1% |
Comparative Analysis of Methods
Yield and Purity
| Method | Overall Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation-Oxidation | 80 | 99.8 | High scalability |
| Metal-Free Synthesis | 85 | 98.0 | Cost-effective |
| Solid Dispersion | N/A | 99.5 | Enhanced dissolution |
| Impurity-Controlled | 78 | 99.9 | Minimized dimer formation |
Industrial Feasibility
- CN104844585A : Preferred for large-scale production due to short reaction times and high yields.
- CN105461703A : Suitable for facilities avoiding heavy-metal catalysts.
- US20190359606A1 : Critical for API batches requiring ultra-low impurity levels.
Advanced Techniques and Innovations
Oxidation Alternatives
Continuous Flow Synthesis
- Microreactors : Enable 7-(4-chlorobutoxy) intermediate synthesis in <1h (vs. 16h batch).
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of quinolinone derivatives.
Biology: Investigated for its effects on neurotransmitter systems.
Mechanism of Action
The compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors and alpha-1 adrenergic receptors. This unique mechanism helps in balancing neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and depression .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Quetiapine: An antipsychotic that acts on multiple neurotransmitter receptors but has a different chemical structure.
Risperidone: Atypical antipsychotic with a different receptor binding profile.
Uniqueness
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is unique due to its balanced activity on both dopamine and serotonin receptors, providing a broader therapeutic spectrum with potentially fewer side effects compared to other antipsychotics .
Q & A
Q. Optimization Tips :
- Catalyst Selection : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Purity Control : Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized species .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidative Dehydrogenation | DDQ, toluene, reflux | 75–85 | |
| Piperazine Coupling | K₂CO₃, DMF, 80°C, 12h | 60–70 |
Basic: Which analytical techniques are effective for characterizing intermediates and impurities?
Methodological Answer:
Critical techniques include:
HPLC-MS : For identifying trace impurities (e.g., aripiprazole N-oxide, MM0961.03) and quantifying batch-to-batch variability .
NMR Spectroscopy : To confirm regioselectivity of the piperazine coupling and detect stereochemical anomalies.
X-ray Crystallography : Using SHELXL for resolving structural ambiguities (e.g., piperazine conformation) .
Q. Table 2: Common Impurities and Detection Methods
| Impurity (CAS) | HPLC Retention Time (min) | MS m/z | Reference |
|---|---|---|---|
| 7-(4-Chlorobutoxy) derivative (120004-79-7) | 12.3 | 349.1 [M+H]⁺ | |
| Aripiprazole N-oxide (573691-09-5) | 14.7 | 471.2 [M+H]⁺ |
Advanced: How do structural modifications at the piperazine moiety influence dopamine receptor binding?
Methodological Answer:
Pharmacological activity is sensitive to substituents on the piperazine ring. Key findings:
- Antagonistic Activity : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in aripiprazole) enhance postsynaptic D₂ receptor antagonism (ED₅₀: 0.6 µmol/kg in apomorphine-induced stereotypy models) .
- Autoreceptor Agonism : Bulky substituents (e.g., benzo[b]thiophen-4-yl) improve dopamine autoreceptor activation (ED₅₀: 5.1 µmol/kg in GBL-induced DOPA synthesis assays) .
Q. Experimental Design :
- Use in vivo models (e.g., mice) to measure dose-dependent inhibition of stereotypic behavior.
- Compare IC₅₀ values across analogs to establish structure-activity relationships (SAR).
Advanced: What crystallographic strategies resolve structural ambiguities in this compound?
Methodological Answer:
SHELXL-based refinement is critical for resolving:
Torsional Flexibility : Piperazine and butoxy chains often exhibit conformational disorder. Strategies include:
- High-resolution data collection (≤1.0 Å) to model split positions .
- TWIN commands for handling twinned crystals .
Hydrogen Bonding Networks : Use difference Fourier maps to locate solvent molecules (e.g., water or DMSO) in the lattice .
Case Study :
Aripiprazole derivatives show improved refinement with SHELXPRO for macromolecular interfaces, reducing R-factor discrepancies (<5%) .
Advanced: How can researchers address pharmacological data discrepancies from synthetic variability?
Methodological Answer:
Discrepancies often arise from:
Impurity Profiles : Trace N-oxides (e.g., MM0961.03) may alter receptor binding. Mitigate via:
- Rigorous HPLC purification (≥99.5% purity) .
- Batch-wise activity screening to correlate impurities with potency loss.
Stereochemical Variance : Ensure enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
